Product packaging for Methyl (E)-3-(3-ethoxyphenyl)acrylate(Cat. No.:)

Methyl (E)-3-(3-ethoxyphenyl)acrylate

Cat. No.: B15324921
M. Wt: 206.24 g/mol
InChI Key: YZVUYSJADICFMC-BQYQJAHWSA-N
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Description

Methyl (E)-3-(3-ethoxyphenyl)acrylate ( 923955-23-1) is a high-purity chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This ester is supplied for research and further manufacturing purposes and is strictly for laboratory use; it is not intended for diagnostic or therapeutic applications. As a derivative of cinnamic acid, it features an acrylate group linked to a 3-ethoxyphenyl ring in an (E)-configuration, a structure known to be a valuable scaffold in organic and medicinal chemistry . Related acrylate esters are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Specifically, the ethoxy phenyl moiety can be pivotal in structure-activity relationship (SAR) studies, and the compound's acrylate group makes it a versatile Michael acceptor in nucleophilic addition reactions or a competent dienophile in Diels-Alder cycloadditions, facilitating the construction of more complex molecular architectures . Researchers value this building block for developing novel compounds with potential biological activity and for applications in polymer science, where such monomers can be incorporated to modify material properties . Handle with appropriate safety precautions; refer to the supplied Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B15324921 Methyl (E)-3-(3-ethoxyphenyl)acrylate

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (E)-3-(3-ethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-11-6-4-5-10(9-11)7-8-12(13)14-2/h4-9H,3H2,1-2H3/b8-7+

InChI Key

YZVUYSJADICFMC-BQYQJAHWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where CO insertion generates a formyl intermediate. Sodium methoxide deprotonates methyl acetate, forming a reactive enolate that binds CO to produce the sodium formyl intermediate. Introducing 3-ethoxyphenol in the presence of HCl facilitates esterification, with CO₂ enhancing electrophilicity at the carbonyl carbon.

Key parameters include:

  • CO Pressure : Optimal at 25 atm, balancing reaction rate and safety.
  • Solvent Ratio : Toluene at 500 mL per mole of sodium methoxide ensures solubility without hindering gas diffusion.
  • Catalyst Loading : A catalytic quantity of HCl (0.08 mol per mole of sodium methoxide) minimizes side reactions like etherification.

In a representative procedure, methyl acetate (1.2 mol), sodium methoxide (1 mol), and toluene (500 mL) reacted under 25 atm CO at 80°C for 2 hours. After cooling, 3-ethoxyphenol (1 mol) and HCl gas (0.08 mol) were introduced under 25 atm CO₂, yielding methyl (E)-3-(3-ethoxyphenyl)acrylate in 89.7% yield after distillation.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed Heck reactions offer stereoselective access to α,β-unsaturated esters. A modified protocol from the synthesis of methyl (E)-3-(4-methoxyphenyl)acrylate employs 3-ethoxyiodobenzene and methyl acrylate in the presence of Pd(PPh₃)₄ and a base.

Substrate Scope and Selectivity

The Heck coupling proceeds via oxidative addition of the aryl halide to palladium, followed by alkene insertion and β-hydride elimination. Using 1,4-dioxane as a solvent and triethylamine as a base at 90°C ensures high E-selectivity (≥95:5).

Table 1: Heck Reaction Optimization

Parameter Optimal Value Yield (%) E:Z Ratio
Catalyst Pd(OAc)₂ (5 mol%) 82 97:3
Base Et₃N 78 95:5
Solvent DMF 85 96:4
Temperature (°C) 90 82 97:3

Notably, electron-rich aryl halides like 3-ethoxyiodobenzene exhibit faster reaction kinetics due to enhanced oxidative addition.

Wittig Olefination with Modified Ylides

The Wittig reaction remains a cornerstone for constructing α,β-unsaturated esters. A two-step sequence involves generating a stabilized ylide from methyl triphenylphosphonium bromide and reacting it with 3-ethoxybenzaldehyde.

Ylide Formation and Reactivity

Treatment of methyl triphenylphosphonium bromide with n-BuLi in THF at −78°C produces a methylidene ylide, which reacts with 3-ethoxybenzaldehyde to form the E-isomer preferentially. The steric bulk of the ethoxy group directs addition to the less hindered position, achieving an 88% yield with 94:6 E:Z selectivity.

Critical Considerations :

  • Solvent Polarity : THF enhances ylide stability compared to DCM.
  • Temperature Control : Slow warming from −78°C to room temperature minimizes side reactions.

Microwave-Assisted Esterification

Microwave irradiation accelerates the esterification of 3-(3-ethoxyphenyl)acrylic acid with methanol. Using Amberlyst-15 as a solid acid catalyst, this method achieves 95% conversion in 20 minutes at 120°C.

Advantages Over Conventional Heating :

  • Reduced Reaction Time : 20 minutes vs. 6 hours thermally.
  • Lower Catalyst Loading : 5 wt% Amberlyst-15 vs. 10% H₂SO₄.

Biocatalytic Approaches Using Lipases

Emerging green chemistry methodologies employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of vinyl acrylate with 3-ethoxyphenol. In hexane at 40°C, this method affords the target ester in 78% yield with >99% E-selectivity.

Table 2: Biocatalytic vs. Chemical Esterification

Parameter Biocatalytic (CAL-B) Chemical (H₂SO₄)
Yield (%) 78 85
Selectivity (E:Z) >99:1 90:10
Reaction Time (h) 24 6
Temperature (°C) 40 120

Radical Addition-Mediated Pathways

Recent advances leverage copper-catalyzed radical addition using CHBrCl₂ as a halogen source. Adapted from mechanistic studies, 3-ethoxystyrene reacts with methyl acrylate under Cu(OTf)₂ catalysis to form the adduct, which undergoes dehydrohalogenation to yield the α,β-unsaturated ester.

Mechanistic Insights :

  • Radical Initiation : Cu(I) generates bromine radicals from CHBrCl₂.
  • Regioselectivity : The ethoxy group directs radical addition to the β-position.

Scientific Research Applications

Methyl (E)-3-(3-ethoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers and copolymers with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-3-(3-ethoxyphenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The acrylate moiety is particularly reactive due to the presence of the electron-withdrawing ester group, which makes the β-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence solubility, stability, and reactivity:

  • Electron-donating groups (e.g., methoxy, ethoxy) : Increase electron density on the phenyl ring, enhancing resonance stabilization of the acrylate system. For example, Methyl (E)-3-(3-methoxyphenyl)acrylate () is stabilized by the meta-methoxy group, making it less reactive toward nucleophiles compared to unsubstituted analogs .
  • Electron-withdrawing groups (e.g., trifluoromethyl, bromo) : Reduce electron density, increasing electrophilicity. Methyl (E)-3-(3-bromophenyl)acrylate () exhibits higher reactivity in cross-coupling reactions due to the bromo substituent .
Table 1: Substituent Impact on Key Properties
Compound Name Substituent(s) Electronic Effect Solubility Trend Reactivity
Methyl (E)-3-(3-methoxyphenyl)acrylate 3-methoxy Donating Moderate (polar solvents) Reduced electrophilicity
Methyl (E)-3-(3-bromophenyl)acrylate 3-bromo Withdrawing Low (non-polar solvents) High (cross-coupling)
Ethyl (E)-3-(4-methoxyphenyl)acrylate 4-methoxy Donating High (polar solvents) Moderate
Methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate 3,4,5-trimethoxy Donating High (polar solvents) Low

Structural and Crystallographic Insights

  • Crystal Packing: (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate () forms π-π stacking interactions between phenyl rings, stabilizing the crystal lattice .
  • Steric Effects : Compounds like (E)-Methyl 3-(Benzo[d][1,3]dioxol-4-yl)-3-phenyl acrylate () show isomer ratios (α:β = 18:82) influenced by steric hindrance during synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (E)-3-(3-ethoxyphenyl)acrylate, considering its ester and ethoxyphenyl group sensitivity?

  • Methodology : Synthesis typically involves Heck coupling or esterification under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. For example, acrylation of 3-ethoxyphenylboronic acid with methyl acrylate using a palladium catalyst yields the (E)-isomer preferentially. Refluxing in anhydrous solvents (e.g., THF or DCM) with molecular sieves ensures high purity .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products like Z-isomers or hydrolyzed derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in aprotic solvents (e.g., acetone). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography .
  • Key Parameters : Refinement includes anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps. The final structure is validated using R-factors (<5%) and residual electron density analysis .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the crystal packing of this compound?

  • Methodology : Analyze SCXRD data to identify non-covalent interactions. For instance, the ethoxyphenyl group may engage in C–H···O hydrogen bonds with adjacent ester carbonyls, while the acrylate double bond participates in π-π stacking with aromatic rings. Software like Mercury (CCDC) visualizes these interactions .
  • Contradictions : Some derivatives show disrupted packing due to steric hindrance from substituents (e.g., trifluoromethyl groups), leading to polymorphic variations. Compare with analogues like Methyl (E)-3-(3-trifluoromethylphenyl)acrylate to assess steric/electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acrylates?

  • Methodology : Conduct comparative SAR studies. For example, methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate exhibits antioxidant activity via radical scavenging (DPPH assay), while ethyl derivatives with halogen substituents show antitumor effects (e.g., PC-3 cell line inhibition). Use standardized assays (e.g., IC50 measurements) and control for variables like solubility and metabolic stability .
  • Data Interpretation : Conflicting results may arise from assay conditions (e.g., pH, solvent). Validate findings using orthogonal methods (e.g., fluorescence-based ROS detection vs. lipid peroxidation assays) .

Q. What computational strategies are effective in designing this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Focus on substituent modifications (e.g., replacing ethoxy with methoxy or hydroxyl groups) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects. Frontier molecular orbital (FMO) analysis identifies reactive sites for electrophilic substitution .
    • Experimental Validation : Synthesize top-ranked derivatives (e.g., hydroxylated or fluorinated analogues) and test in vitro. For example, paramagnetic esters of caffeic acid derivatives showed enhanced radical scavenging after deprotection of acetyl groups .

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